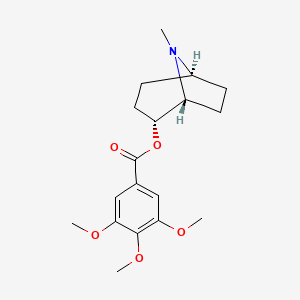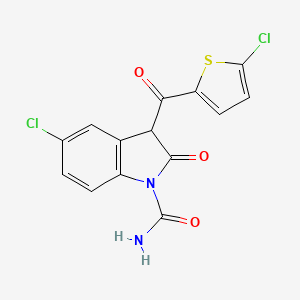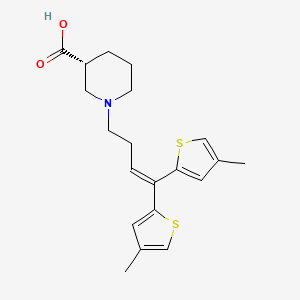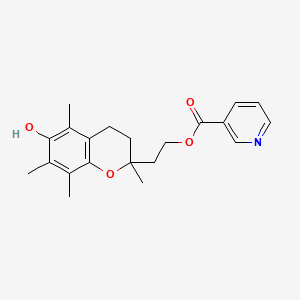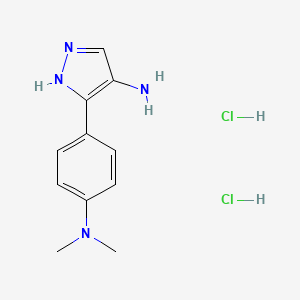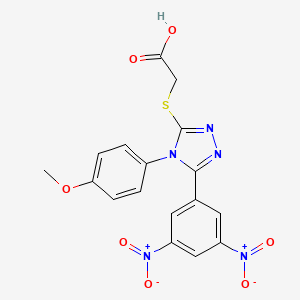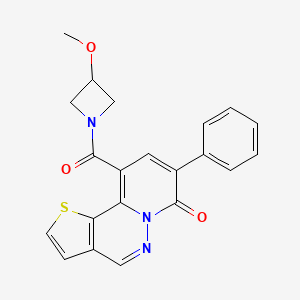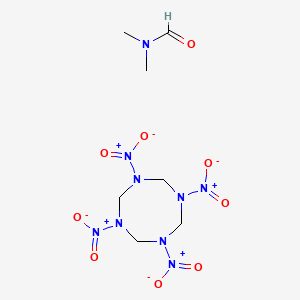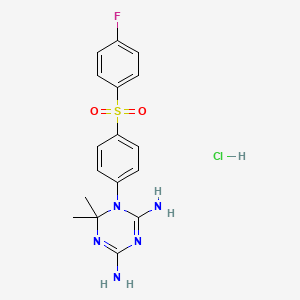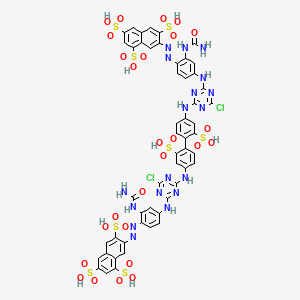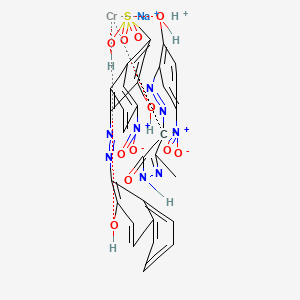
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is a complex organic compound with a molecular formula of C32H19CrN8O11S.2Na . This compound is known for its intricate structure, which includes azo groups, nitro groups, and chromate ions. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compounds with chromate salts under controlled conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The azo groups can undergo substitution reactions, where the aromatic rings are replaced by other substituents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is utilized in various scientific research fields:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of certain metal ions.
Biology: The compound’s chromate component is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the dye industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The chromate ion can form complexes with various biomolecules, altering their function and activity. The azo groups can also participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other azo dyes and chromate complexes. For example:
- Disodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato)(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato)chromate .
- Disodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato)(3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-7-nitro-1-naphthalenesulfonato)chromate .
These compounds share similar structural features but differ in their specific substituents and molecular weights. The unique combination of functional groups in sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) makes it particularly valuable for specific research applications.
Properties
CAS No. |
85865-89-0 |
|---|---|
Molecular Formula |
C30H22CrN8NaO11S+ |
Molecular Weight |
777.6 g/mol |
IUPAC Name |
sodium;chromium;hydron;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-1H-pyrazol-4-id-5-one |
InChI |
InChI=1S/C20H13N3O7S.C10H8N5O4.Cr.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;1-5-9(10(17)14-11-5)13-12-7-4-6(15(18)19)2-3-8(7)16;;/h1-10,24-25H,(H,28,29,30);2-4,16H,1H3,(H,14,17);;/q;-1;;+1/p+1 |
InChI Key |
KRAHQUSLIAFVKK-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


